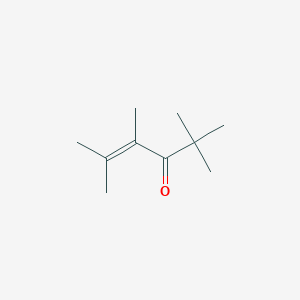

2,2,4,5-Tetramethyl-4-hexen-3-one

Description

2,2,4,5-Tetramethyl-4-hexen-3-one (C₁₀H₁₈O) is a hindered α,β-unsaturated ketone synthesized via the decomposition of a hindered α-diazoketone. Its formation involves methyl migration during pyrolysis, irradiation, or acid-catalyzed rearrangement, yielding ~80% of the product under optimized conditions . The compound’s structure was confirmed through gas chromatography and molecular formula analysis, distinguishing it as a key intermediate in organic synthesis .

Properties

CAS No. |

17325-92-7 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

2,2,4,5-tetramethylhex-4-en-3-one |

InChI |

InChI=1S/C10H18O/c1-7(2)8(3)9(11)10(4,5)6/h1-6H3 |

InChI Key |

USJSRFSCPGPWHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C(C)C(=O)C(C)(C)C)C |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

2,2,4,5-Tetramethyl-4-hexen-3-one is utilized as an intermediate in the synthesis of various organic compounds. Its structure allows it to participate in multiple reactions including:

- Michael Addition Reactions : The compound can act as a Michael acceptor due to the presence of the carbonyl group.

- Cycloaddition Reactions : It can be used in Diels-Alder reactions to form more complex cyclic compounds.

Case Study : A study published in ChemInform examined the reactions of 2,4,5-trimethyl derivatives with bases in the presence of molecular oxygen, highlighting its utility in synthetic pathways that generate valuable products .

Flavor and Fragrance Industry

Due to its pleasant fruity aroma, this compound is employed as a flavoring agent and fragrance component. Its application includes:

- Food Industry : Used as a flavor enhancer in various food products.

- Cosmetics : Incorporated into perfumes and scented products for its appealing scent profile.

Data Table 1: Flavor Profile Characteristics

| Property | Value |

|---|---|

| Odor | Fruity |

| Taste | Sweet |

| Usage Concentration | 0.1% - 1% in formulations |

Emerging research suggests that this compound may possess certain biological activities:

- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects against various pathogens.

Case Study : In a study assessing the antimicrobial activity of essential oils containing similar compounds, it was noted that constituents like this compound exhibited significant inhibition against certain bacterial strains .

Comparison with Similar Compounds

2,2,4,5-Tetramethyl-5-hexen-3-one (V)

Cyclic Ketone (VI)

- Structure : A saturated cyclic ketone (C₁₀H₁₈O), likely formed via intramolecular cyclization during rearrangement .

- Synthesis: Minor product (<5%) in the same reaction, suggesting competing pathways between methyl migration and cyclization .

Comparison with Aliphatic Hydrocarbons

2,2,3,5-Tetramethylhexane and Derivatives

Table 2: Critical Properties of Alkanes vs. IV

| Substance | Tₐ (°C) | Pₐ (MPa) | Functional Group |

|---|---|---|---|

| 2,2,3,4-Tetramethylhexane | 347.3 | 2.37 | Alkane |

| 2,2,4,5-Tetramethyl-4-hexen-3-one | N/A | N/A | α,β-Unsaturated ketone |

Comparison with Deuterated Steroid Derivatives

Progesterone-d9 and Related Compounds

- Structure : Complex steroids (e.g., progesterone-d9) incorporate IV’s core structure (this compound) but with additional deuterated and functionalized rings .

- Applications : Used in isotopic labeling for pharmacokinetic studies, unlike IV’s synthetic utility .

- Reactivity : The steroid backbone introduces steric and electronic effects absent in IV, altering metabolic stability and binding affinity.

Research Findings and Implications

- Synthetic Efficiency : IV’s high yield (~80%) underscores its preference in rearrangement reactions over isomers V and VI .

- Functional Group Impact : The α,β-unsaturated ketone in IV enables conjugation-driven reactions, distinguishing it from alkanes and cyclic derivatives.

- Industrial Relevance : IV’s structural complexity makes it valuable for synthesizing hindered ketones, while alkanes and deuterated steroids serve niche roles in materials science and pharmacology.

Preparation Methods

Reaction Conditions and Optimization

-

Reactants : 2,3,5,6-Tetrahydro-2,3,5,6-tetramethyl-7-pyrone (1.58 kg, 10.1 mol) in 6.5 L of formic acid and 2.25 L of sulfuric acid.

-

Temperature : 50°C for 16–24 hours.

-

Workup : The reaction mixture is quenched with ice, extracted with diethyl ether, and washed with sodium chloride and sodium hydroxide solutions to remove residual acid.

-

Purification : Fractional distillation under reduced pressure (15 Torr) yields the target compound as a yellow liquid (77–90°C boiling range) with a 75% yield.

Key Mechanistic Insights

The reaction proceeds via protonation of the pyrone carbonyl, followed by cycloreversion to generate a linear dienol intermediate. Subsequent acid-catalyzed dehydration and keto-enol tautomerization yield the conjugated enone system. The use of sulfuric acid enhances the electrophilicity of the carbonyl group, facilitating cyclization.

Titanium-Catalyzed Cross-Aldol Condensation

A modern approach leverages titanium-based catalysts to mediate the cross-aldol condensation between acetone and acetaldehyde derivatives. This method, adapted from the synthesis of 4-methyl-4-hexen-3-one, can be modified to produce this compound by altering the substitution pattern of the starting ketone.

Catalytic System and Procedure

-

Catalyst : Trichloropropoxytitanium complex (0.06 molar equivalents) with anhydrous magnesium chloride (0.35 molar equivalents).

-

Solvent : Butyl acetate.

-

Reaction Conditions : Dropwise addition of acetaldehyde (2 equivalents) to a stirred suspension of the starting ketone at 90°C for 3 hours, followed by hydrolysis with acetic acid and neutralization with potassium carbonate.

-

Yield : While the reported yield for 4-methyl-4-hexen-3-one is 31%, analogous conditions with a tetramethyl-substituted ketone precursor could theoretically achieve comparable efficiency.

Advantages and Limitations

-

Advantages : The titanium catalyst promotes chemoselective aldol addition while minimizing side reactions such as over-alkylation.

-

Limitations : Requires rigorous exclusion of moisture and precise stoichiometric control to prevent catalyst deactivation.

Base-Mediated α-Alkylation of α,β-Unsaturated Aldehydes

Deconjugative α-alkylation strategies, exemplified by the work of Preite et al., offer a route to branched enones via sequential deprotonation and alkylation. Although originally developed for cyclohexenecarboxaldehydes, this method can be extrapolated to synthesize this compound.

Experimental Protocol

-

Base System : Sodium hydride (NaH) and potassium tert-butoxide (t-BuOK) in toluene.

-

Alkylating Agent : Methyl iodide or benzyl bromide.

-

Procedure : A solution of the α,β-unsaturated aldehyde precursor is treated with NaH and t-BuOK at 0°C, followed by slow addition of the alkylating agent. The reaction is stirred at room temperature until completion.

-

Workup : Aqueous workup and column chromatography yield the alkylated product.

Stereochemical Considerations

The synergistic base system (NaH/t-BuOK) enables selective deprotonation at the α-position, bypassing competing O-alkylation pathways. Nuclear magnetic resonance (NMR) data for related compounds, such as (±)-1,2,6,6-tetramethylcyclohex-2-ene-1-carbaldehyde, confirm the regiospecificity of this approach:

-

H NMR (500 MHz, CDCl) : δ 9.60 (s, 1H, CHO), 5.74 (br s, 1H, vinyl-H), 1.07–0.85 (m, 9H, CH groups).

-

C NMR : δ 203.6 (C=O), 131.1 (quaternary carbon), 127.0 (vinyl carbon).

Comparative Analysis of Methodologies

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,2,4,5-Tetramethyl-4-hexen-3-one, and what experimental design considerations are crucial for optimizing yield?

- Methodological Answer : The compound is synthesized via rearrangement of α-diazoketones. A key route involves oxidizing 4-diazo-2,2,5,5-tetramethyl-3-hexanone with mercuric trifluoroacetate in acetonitrile and triethylamine, which induces methyl migration to yield the enone product . Critical design factors include:

- Reagent stoichiometry : Excess triethylamine ensures efficient deprotonation.

- Temperature control : Reactions are typically conducted at 0–25°C to avoid side reactions.

- Safety protocols : Mercury-based reagents require fume hoods and waste neutralization.

- Validation : Triangulate data using GC-MS, / NMR, and IR to confirm purity and structure .

Q. What analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR spectroscopy : NMR identifies methyl groups (δ 1.0–1.3 ppm) and the conjugated enone system (δ 5.5–6.0 ppm for alkene protons; δ 210–220 ppm for carbonyl in ).

- IR spectroscopy : Strong carbonyl stretch near 1700 cm.

- GC-MS : Determines molecular weight (140.23 g/mol) and purity.

- Quantitative validation : Use certified reference standards (e.g., Cayman Chemical protocols) for calibration and cross-database spectral matching .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratory settings?

- Methodological Answer :

- Standardized protocols : Document reaction parameters (e.g., solvent purity, stirring rate).

- Reagent sourcing : Use suppliers with batch-specific certificates of analysis.

- Interlaboratory validation : Share samples with collaborators for independent characterization.

- Statistical analysis : Report yields with standard deviations from triplicate trials .

Advanced Research Questions

Q. How can computational chemistry methods elucidate the reaction mechanism of methyl migration in the synthesis of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Model transition states to identify energy barriers for methyl migration.

- Electrostatic potential maps : Predict regioselectivity by analyzing steric and electronic environments.

- Validation : Compare computed NMR chemical shifts with experimental data to refine mechanistic hypotheses .

Q. When encountering contradictory data on reaction pathways for this compound formation, what methodological strategies resolve discrepancies?

- Methodological Answer :

- Control experiments : Vary catalysts (e.g., Hg(II) vs. Ag(I)) and solvents (polar vs. nonpolar).

- Isotopic labeling : Use deuterated reagents to track methyl group migration via NMR.

- Byproduct analysis : Employ LC-MS to detect intermediates or side products.

- Multivariate analysis : Apply ANOVA to assess the impact of experimental variables on yield .

Q. What role does this compound serve in the development of novel organic synthetic methodologies?

- Methodological Answer :

- Steric effect studies : Its hindered structure aids in probing steric influences on reaction kinetics.

- Catalyst design : Used to test transition-metal catalysts for selective enone functionalization.

- Photochemical applications : Investigate its reactivity under UV light for [2+2] cycloadditions.

- Educational utility : Serves as a case study in graduate courses on rearrangement mechanisms .

Data Presentation

Table 1 : Key Spectral Data for this compound

| Technique | Key Peaks/Data | Significance |

|---|

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.